7,8-Dichloro-2-phenyl-4-quinolinol
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Overview
Description
7,8-Dichloro-2-phenyl-4-quinolinol is a heterocyclic organic compound with the molecular formula C15H9Cl2NO and a molecular weight of 290.14 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with chlorine atoms and a phenyl group. It is primarily used in research applications, particularly in the fields of chemistry and biology .
Chemical Reactions Analysis
7,8-Dichloro-2-phenyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,8-Dichloro-2-phenyl-4-quinolinol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-2-phenyl-4-quinolinol involves its interaction with various molecular targets. It is known to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts essential biological processes, leading to its antimicrobial and anticancer effects . The compound may also interact with DNA and proteins, further contributing to its biological activities.
Comparison with Similar Compounds
7,8-Dichloro-2-phenyl-4-quinolinol can be compared with other quinoline derivatives such as:
Chlorquinaldol: Another chlorinated quinoline with antimicrobial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
1070879-81-0 |
---|---|
Molecular Formula |
C15H9Cl2NO |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
7,8-dichloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-11-7-6-10-13(19)8-12(18-15(10)14(11)17)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
UPWCILADIWIHOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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